Validated Synthetic Intermediate for Pyrazolo[3,4-b]pyridin-6-one GSK-3 Inhibitors
The target compound is explicitly claimed as a key starting material in the synthesis of GSK-3 inhibitors, unlike its N-unsubstituted analog, 3-cyclobutyl-1H-pyrazol-5-amine (CAS 326827-21-8). In Pfizer patent WO2005000303, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is used to construct the pyrazolo[3,4-b]pyridin-6-one core, which is not directly accessible from the N-H analog [1]. The tert-butyl group serves a dual purpose: it protects the pyrazole nitrogen during synthesis and influences the biological activity of the final GSK-3 inhibitor.
| Evidence Dimension | Utility as a GSK-3 inhibitor precursor |
|---|---|
| Target Compound Data | Explicitly claimed and used as an intermediate in multiple examples in WO2005000303 (e.g., to synthesize 1-tert-butyl-3-cyclobutyl-4-phenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one) [1]. |
| Comparator Or Baseline | 3-Cyclobutyl-1H-pyrazol-5-amine (CAS 326827-21-8) |
| Quantified Difference | Qualitative difference: The N-H analog is not mentioned in this patent or known to be used for the same purpose. The N-tert-butyl group is a structural requirement for the described synthetic pathway and final inhibitor structure. |
| Conditions | Synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives as described in patent WO2005000303 [1]. |
Why This Matters
For researchers aiming to synthesize the specific class of GSK-3 inhibitors described in WO2005000303, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a non-substitutable building block, as the N-tert-butyl group is a required structural feature for the target compounds.
- [1] Pfizer Inc. (2004). WO2005000303A1: Pyrazolo[3,4-b]pyridin-6-ones as GSK-3 inhibitors. World Intellectual Property Organization. View Source
